6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7,12H,1-5H2 |
InChI Key |
SMODHLMWPQMMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted cycloheptanone with an appropriate amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present on the molecule and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol to structurally related derivatives, focusing on their physicochemical properties, biological activities, and conformational features.
Table 1: Structural and Functional Comparison of Cyclohepta[b]pyridine Derivatives
Key Findings from Comparative Analysis
Conformational Flexibility :
- Cyclohepta[b]pyridine derivatives universally adopt a half-chair conformation in the cycloheptane ring, as confirmed by X-ray crystallography . This flexibility enables adaptive binding to biological targets.
- Substituents like bromine or chlorine at the 4-position increase steric bulk, altering dihedral angles between aromatic rings (e.g., 62.47° vs. 71.44° in bromo- and chloro-derivatives) .
Hydrogen Bonding and Solubility: The hydroxyl group in this compound enhances solubility compared to non-polar analogues (e.g., carbonitrile derivatives with LogP ~2.22 ). Hydrogen-bonding interactions in bromo- and chloro-derivatives stabilize crystal packing, as seen in N–H···N and C–H···π interactions .
Biological Activity
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol (CAS Number: 41043-11-2) is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.216 g/mol
- LogP : 1.841 (indicating moderate lipophilicity)
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.
Antioxidant Activity
Research has indicated that compounds related to this compound exhibit antioxidant properties. For example, a study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for developing treatments for oxidative stress-related diseases.
Neuroprotective Effects
Neuroprotective effects have been observed in several experimental models. A study found that derivatives of the compound could inhibit neuroinflammation and protect neuronal cells from apoptosis induced by various neurotoxins. The mechanism appears to involve the modulation of inflammatory cytokines and the activation of neuroprotective pathways such as the Nrf2/ARE signaling pathway.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Certain studies have shown that this compound can inhibit enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are pivotal in inflammation and cell survival.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Neuroprotection in Animal Models
A study published in Neuroscience Letters evaluated the neuroprotective effects of a specific derivative of this compound on rats subjected to induced oxidative stress. The results indicated a significant reduction in markers of neuronal damage and improved behavioral outcomes compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neuronal Damage Score | High | Low |
| Behavioral Test Score | Low | High |
Case Study 2: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various compounds including this compound derivatives, it was found that these compounds exhibited IC50 values comparable to established antioxidants like vitamin C.
| Compound | IC50 (µM) |
|---|---|
| Vitamin C | 25 |
| Tetrahydro derivative | 30 |
Future Directions
The promising biological activities associated with this compound suggest several avenues for future research:
- Clinical Trials : Further investigation through clinical trials is necessary to evaluate safety and efficacy in humans.
- Structural Modifications : Exploring structural analogs may enhance potency and selectivity for specific biological targets.
- Combination Therapies : Assessing the potential of this compound in combination with other therapeutic agents could yield synergistic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
